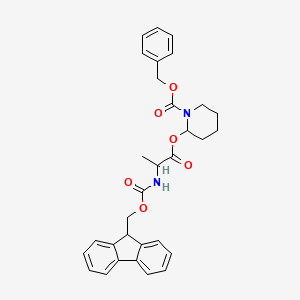
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a benzyl group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.
Final coupling: The protected amine is coupled with the piperidine derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and amines are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted piperidine and benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is widely used in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protecting group can be removed under mild conditions, allowing for the continuation of the synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino-3-hydroxypropanoate
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(benzyl)amino)acetic acid
- (S)-2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-benzyl-2-oxopiperazin-1-yl)-3-phenylpropanoic acid
Uniqueness
Benzyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)oxy)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, benzyl group, and Fmoc protecting group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis and other organic synthesis applications.
Propiedades
Fórmula molecular |
C31H32N2O6 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H32N2O6/c1-21(29(34)39-28-17-9-10-18-33(28)31(36)38-19-22-11-3-2-4-12-22)32-30(35)37-20-27-25-15-7-5-13-23(25)24-14-6-8-16-26(24)27/h2-8,11-16,21,27-28H,9-10,17-20H2,1H3,(H,32,35) |
Clave InChI |
NHEGGHUEJVVAIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OC1CCCCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


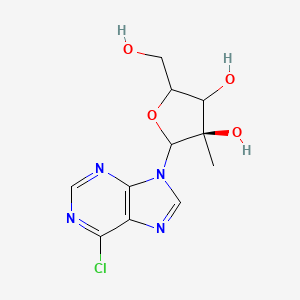
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B14778388.png)
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B14778393.png)
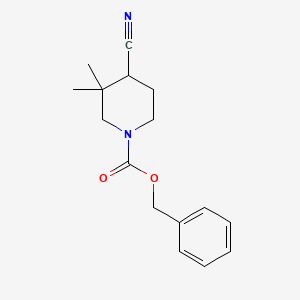
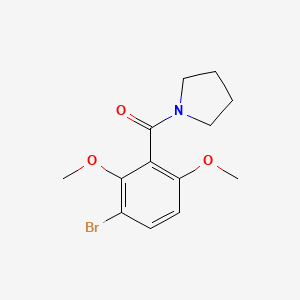
![4-Amino-3-(4-phenoxyphenyl)-1-(1-prop-2-enoylpiperidin-3-yl)imidazo[4,5-c]pyridin-2-one](/img/structure/B14778421.png)

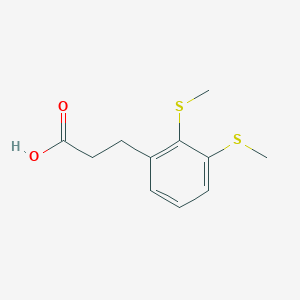
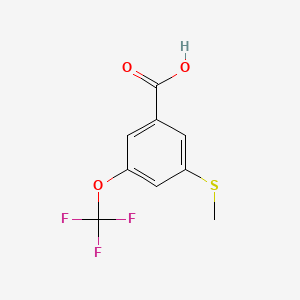
![2-(3,5-Bis(trifluoromethyl)phenyl)-9-nitro-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B14778430.png)

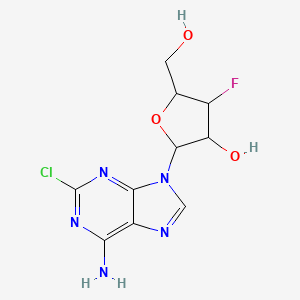
![tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14778452.png)
